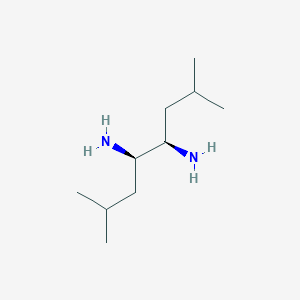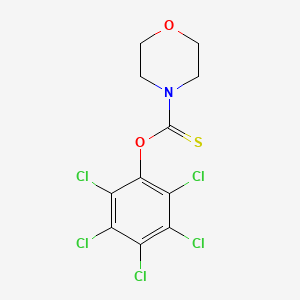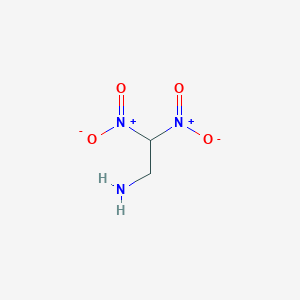
Ethanamine, 2,2-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2,2-dinitro- is an organic compound with the molecular formula C2H5N3O4 It is characterized by the presence of two nitro groups attached to the ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2-dinitro- can be synthesized through nitration reactions involving ethanamine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2-dinitro- involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
Ethanamine, 2,2-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanamine, 2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated by its ability to form reactive intermediates and interact with nucleophilic sites in biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with a single methyl group.
Ethylamine: A primary amine with an ethyl group.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Uniqueness
Ethanamine, 2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications compared to other amines. Its ability to undergo specific nitration and reduction reactions sets it apart from simpler amines like methylamine and ethylamine.
Propiedades
Número CAS |
10119-99-0 |
|---|---|
Fórmula molecular |
C2H5N3O4 |
Peso molecular |
135.08 g/mol |
Nombre IUPAC |
2,2-dinitroethanamine |
InChI |
InChI=1S/C2H5N3O4/c3-1-2(4(6)7)5(8)9/h2H,1,3H2 |
Clave InChI |
VBOZRIVJUWIREO-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)

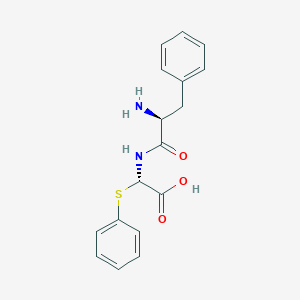

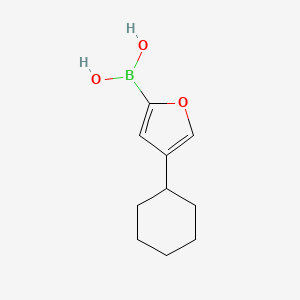
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
